molecular formula C11H12BrNO B7469210 3-bromo-N-(cyclopropylmethyl)benzamide

3-bromo-N-(cyclopropylmethyl)benzamide

Cat. No.: B7469210
M. Wt: 254.12 g/mol
InChI Key: BITNIXRBSBHVHL-UHFFFAOYSA-N
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Description

3-bromo-N-(cyclopropylmethyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies. In

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)benzamide involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to reduce the levels of pro-inflammatory cytokines and chemokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

3-bromo-N-(cyclopropylmethyl)benzamide has various advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various scientific research studies, indicating its potential therapeutic applications. Another advantage is that it is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic applications. Additionally, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy.

Future Directions

There are many future directions for the research of 3-bromo-N-(cyclopropylmethyl)benzamide. One direction is to further study its mechanism of action to optimize its therapeutic applications. Another direction is to study its toxicity profile and pharmacokinetics to determine its safety and efficacy. Additionally, further studies are needed to determine its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. Finally, more research is needed to develop new synthetic routes and analogs of this compound to improve its therapeutic properties.

Synthesis Methods

The synthesis of 3-bromo-N-(cyclopropylmethyl)benzamide involves the reaction of 3-bromoaniline and cyclopropylcarbinol in the presence of a base and a coupling agent. The reaction mixture is then heated to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reagent concentration.

Scientific Research Applications

3-bromo-N-(cyclopropylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, it has been found to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNIXRBSBHVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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